Cas no 1439903-05-5 (1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride)

1-(4-Fluorophenyl)methylcyclopropan-1-amine hydrochloride is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclopropane ring adjacent to an amine group, enhancing conformational rigidity, while the 4-fluorophenyl moiety contributes to electronic modulation and metabolic stability. The hydrochloride salt form improves solubility and handling properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its well-defined stereochemistry and high purity make it suitable for structure-activity relationship studies. The presence of the fluorine atom can influence binding affinity and pharmacokinetic properties, offering advantages in drug discovery workflows.
1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride structure
1439903-05-5 structure
Product name:1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride
CAS No:1439903-05-5
MF:C10H13ClFN
MW:201.668325185776
MDL:MFCD26096868
CID:4599880
PubChem ID:86277125

1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
    • 1-(4-Fluorobenzyl)cyclopropanamine hydrochloride
    • 1-[(4-fluorophenyl)methyl]cyclopropan-1-amine;hydrochloride
    • Z2235812186
    • MFCD26096868
    • AKOS027444850
    • G82092
    • 1-[(4-Fluorophenyl)methyl]cyclopropan-1-amine HCl
    • SY120869
    • 1439903-05-5
    • KS-7850
    • 1-[(4-FLUOROPHENYL)METHYL]CYCLOPROPANAMINE HYDROCHLORIDE
    • EN300-246744
    • 1-(4-Fluorobenzyl)cyclopropan-1-amine hydrochloride
    • 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride
    • MDL: MFCD26096868
    • Inchi: 1S/C10H12FN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
    • InChI Key: CFLKWKKMKQUPPU-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)CC1(CC1)N

Computed Properties

  • Exact Mass: 201.0720553g/mol
  • Monoisotopic Mass: 201.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride Security Information

1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-246744-0.05g
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
0.05g
$143.0 2024-06-19
Enamine
EN300-246744-5.0g
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
5.0g
$2545.0 2024-06-19
Enamine
EN300-246744-2.5g
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
2.5g
$1288.0 2024-06-19
Aaron
AR01C219-250mg
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 97%
250mg
$279.00 2025-02-09
Aaron
AR01C219-2.5g
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
2.5g
$1796.00 2023-12-16
Aaron
AR01C219-50mg
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
50mg
$222.00 2023-12-16
1PlusChem
1P01C1SX-100mg
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
100mg
$316.00 2024-06-20
1PlusChem
1P01C1SX-10g
1-[(4-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-05-5 95%
10g
$6203.00 2024-06-20
A2B Chem LLC
AW41025-2.5g
1-(4-Fluorobenzyl)cyclopropanamine hydrochloride
1439903-05-5 95%
2.5g
$1391.00 2024-04-20
A2B Chem LLC
AW41025-1g
1-(4-Fluorobenzyl)cyclopropanamine hydrochloride
1439903-05-5 95%
1g
$681.00 2024-04-20

Additional information on 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride

Introduction to 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride (CAS No. 1439903-05-5)

1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride, identified by the CAS number 1439903-05-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an amine functional group, further substituted with a fluorophenyl moiety and a methyl group. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for various biochemical and pharmacological applications.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its formulation in drug delivery systems and biological assays. The cyclopropane ring, a three-membered carbon structure, is known for its high reactivity and strain energy, which can be leveraged to influence the molecule's interactions with biological targets. This structural feature has been extensively studied in the development of novel therapeutic agents, particularly in the quest to modulate enzyme activity and receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride with greater accuracy. These studies suggest that the compound exhibits potential as an inhibitor of various kinases and other enzymes implicated in inflammatory and metabolic disorders. The fluorine atom's ability to enhance metabolic stability while maintaining strong binding interactions has made this molecule an attractive scaffold for drug design.

In the realm of medicinal chemistry, the development of new analogs derived from 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride has been driven by the need for more selective and potent therapeutic agents. Researchers have explored modifications to the aromatic ring, the cyclopropane moiety, and the amine group to optimize pharmacological profiles. For instance, substituting different halogens or alkyl groups at the para position of the phenyl ring has been shown to significantly alter the compound's activity against specific biological targets.

One particularly intriguing aspect of this compound is its potential application in treating neurological disorders. Preclinical studies have indicated that derivatives of 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride may interact with neurotransmitter receptors, offering a novel approach to modulate neuronal signaling pathways. The cyclopropane ring's unique conformational flexibility allows for precise tuning of receptor interactions, which is crucial for developing drugs with high specificity and low toxicity.

The role of fluorine-containing compounds in modern drug discovery cannot be overstated. The introduction of fluorine into molecular structures often leads to improved pharmacokinetic properties, including enhanced bioavailability and prolonged half-life. This phenomenon has been observed across various therapeutic classes, making fluorinated analogs highly sought after in pharmaceutical research. The hydrochloride salt form of 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride exemplifies this trend, as it combines the benefits of fluorine substitution with improved solubility characteristics.

Another area where this compound shows promise is in oncology research. Experimental data suggests that certain derivatives may exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation. The ability of these molecules to disrupt aberrant signaling networks without affecting normal cellular processes is a critical consideration in oncology drug development. Further research is needed to fully elucidate the mechanisms by which 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride and its analogs exert their effects on tumor growth and progression.

The synthesis of 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the compound's structure for targeted applications.

In conclusion, 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride (CAS No. 1439903-05-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Ongoing research continues to uncover new therapeutic potentials for this compound and its derivatives, positioning it as a valuable tool in the development of next-generation medicinal agents. As our understanding of molecular interactions grows, so too does the potential for harnessing compounds like 1-(4-fluorophenyl)methylcyclopropan-1-amine hydrochloride to address complex diseases and improve patient outcomes.

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